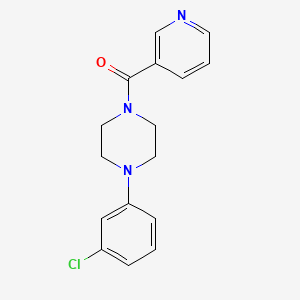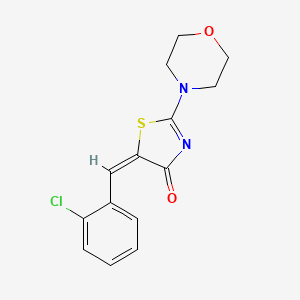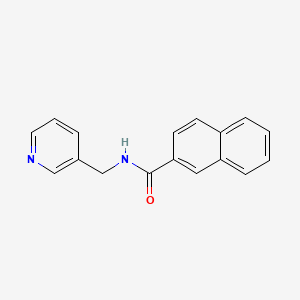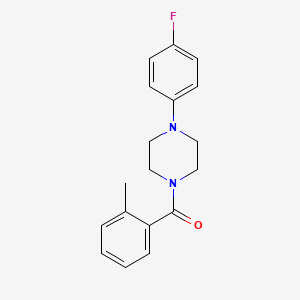
1-(3-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine, also known as CPP, is a compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. CPP is a synthetic compound that is structurally similar to the neurotransmitter serotonin and has been found to interact with several types of receptors in the brain.
作用機序
1-(3-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine acts as a non-competitive antagonist at the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the activity of this receptor, 1-(3-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine can modulate the activity of other neurotransmitter systems, such as the 5-HT and dopamine systems. This modulation can lead to changes in neuronal activity and behavior, which can be studied in animal models and in vitro systems.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have a variety of biochemical and physiological effects in the brain. It can modulate the release of several neurotransmitters, including dopamine, acetylcholine, and glutamate. 1-(3-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine can also increase the expression of certain genes involved in synaptic plasticity and neuroprotection. In animal models, 1-(3-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine has been found to have anxiolytic, antidepressant, and antipsychotic effects, as well as the potential to improve cognitive function.
実験室実験の利点と制限
1-(3-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily obtained and purified, and its activity can be easily measured using a variety of techniques. 1-(3-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine has been extensively studied in animal models and in vitro systems, providing a wealth of data on its effects and mechanisms of action. However, there are also limitations to the use of 1-(3-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine in laboratory experiments. Its effects can be complex and difficult to interpret, and its activity can be influenced by a variety of factors, such as the dose, route of administration, and experimental conditions.
将来の方向性
There are several potential future directions for research on 1-(3-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine. One area of interest is the development of more selective and potent compounds that target specific receptors or signaling pathways. Another area of interest is the investigation of the role of 1-(3-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, the use of 1-(3-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine in combination with other drugs or therapies may have potential applications in the treatment of psychiatric and neurological disorders.
合成法
1-(3-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-(3-chlorophenyl)piperazine with 3-pyridinecarboxaldehyde in the presence of a catalyst. Other methods involve the use of different starting materials and reaction conditions. The synthesis of 1-(3-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine is a complex process that requires careful control of reaction parameters to obtain high yields and purity.
科学的研究の応用
1-(3-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine has been extensively studied for its potential applications in neuroscience research. It has been found to interact with several types of receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor, the 5-hydroxytryptamine (5-HT) receptor, and the dopamine receptor. 1-(3-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine has been used in several studies to investigate the role of these receptors in various physiological and pathological conditions, including depression, anxiety, addiction, and neurodegenerative diseases.
特性
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c17-14-4-1-5-15(11-14)19-7-9-20(10-8-19)16(21)13-3-2-6-18-12-13/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQGCIZZBKJVTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Chlorophenyl)piperazin-1-yl](pyridin-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5688325.png)
![methyl 4-[(2-ethyl-5-pyrimidinyl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5688326.png)
![2-(3-methoxyphenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5688332.png)


![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688370.png)
![1-(2-hydroxyethyl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1H-benzimidazole-5-carboxamide](/img/structure/B5688380.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B5688385.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine](/img/structure/B5688394.png)

![8-[4-(dimethylamino)-5-methyl-2-pyrimidinyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688411.png)

